molecular formula C8H9NO B1307943 2,3-Dihydrobenzofuran-5-amine CAS No. 42933-43-7

2,3-Dihydrobenzofuran-5-amine

Cat. No.: B1307943
CAS No.: 42933-43-7
M. Wt: 135.16 g/mol
InChI Key: YJMADHMYUJFMQE-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-5-amine is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

2,3-Dihydrobenzofuran-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin and dopamine .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the signaling pathways associated with neurotransmitter release, thereby affecting synaptic transmission. In other cell types, it may alter gene expression patterns, leading to changes in protein synthesis and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit receptors by binding to their ligand-binding domains, thereby modulating downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter release and improved cognitive function. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential impact on overall cellular metabolism and its relevance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and activity, making it an important consideration in studies involving this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-5-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of ortho-aminophenols with aldehydes or ketones under acidic or basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Functionalized benzofuran derivatives with various substituents.

Scientific Research Applications

2,3-Dihydrobenzofuran-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

    Benzofuran: A parent compound with a similar structure but without the amine group.

    2,3-Dihydrobenzofuran: A similar compound lacking the amine functionality.

    5-Aminobenzofuran: A compound with an amine group but without the dihydro structure.

Uniqueness: 2,3-Dihydrobenzofuran-5-amine is unique due to the presence of both the dihydrobenzofuran ring and the amine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMADHMYUJFMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397167
Record name 2,3-Dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42933-43-7
Record name 2,3-Dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The product (1 g, 6.1 mmol) obtained in Step 1, Raney Ni (0.1 g) and MeOH (10 mL) were used for hydrogenation at room temperature and hydrogen pressure of 50 PSI, until the reaction was finished. The catalyst was removed by filtration, the fitrate was concentrated under vacuum to obtain a product (800 mg, 97.2%).
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1 g
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0.1 g
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10 mL
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Yield
97.2%

Synthesis routes and methods II

Procedure details

To a suspension of 10.3 g (62.37 mmol) of 5-nitro-2,3-dihydrobenzofuran in 50 mL of MeOH and 10 mL of dichloromethane was added 350 mg of 10% palladium on carbon and the mixture was placed under 55 psi of hydrogen gas. Hydrogen gas uptake was evident during the first 30 minutes. After 18 hours, the mixture was then filtered through diatomaceous earth and concentrated to afford 8.2 g of 2,3-dihydrobenzofuran-5-ylamine as a gray solid which was used without further purification.
Quantity
10.3 g
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
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10 mL
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solvent
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350 mg
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Synthesis routes and methods III

Procedure details

A mixture of 10 g. of 5-nitro-2,3-dihydrobenzofuran, 2.5 g. of Raney Nickel and 50 ml. of ethanol is hydrogenated in a Parr apparatus at a hydrogen pressure of 50 p.s.i. and room temperature until the uptake of hydrogen ceases. The resulting mixture is filtered to remove catalyst and the filtrate evaporated in vacuo to obtain an oil of 2,3-dihydro-5-benzofuranamine.
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50
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3-dihydrobenzofuran-5-amine (TAK-218) exert its antioxidant effects, and what are the downstream consequences?

A1: TAK-218 exhibits its antioxidant activity primarily through its potent radical scavenging capabilities. [] The compound effectively neutralizes harmful radicals like hydroxyl radicals and superoxide radicals, surpassing the efficacy of established scavengers like mannitol and dimethylsulfoxide in the case of hydroxyl radicals. [] This radical scavenging ability stems from TAK-218's capacity to donate electrons or hydrogen atoms, effectively neutralizing reactive oxygen species. This protective action inhibits lipid peroxidation, particularly within biological membranes, which is a key mechanism of cellular damage induced by oxidative stress. []

Q2: How does the distribution of TAK-218 within the lipid membrane influence its antioxidant activity compared to alpha-tocopherol?

A2: While both TAK-218 and alpha-tocopherol demonstrate robust antioxidant effects, their membrane distribution patterns lead to subtle differences in their actions. [] TAK-218 showcases superior penetration into the hydrophobic core of the lipid bilayer, allowing it to effectively scavenge radicals residing within the membrane interior. [] Conversely, alpha-tocopherol exhibits a preference for the membrane surface. [] This distinction becomes particularly significant when lipid peroxidation is initiated by lipid-soluble initiators like 2,2'-azobis-(2,4-dimethylvaleronitrile) (AMVN), where TAK-218 demonstrates superior inhibitory effects compared to alpha-tocopherol. [] This highlights the importance of membrane penetration and localization in maximizing antioxidant efficacy within biological systems.

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